molecular formula C5H2BrClN4 B13028636 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13028636
M. Wt: 233.45 g/mol
InChI Key: TXAAIVVVHBWTRV-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolo[4,3-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 1,1,1-trichloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. By binding to these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 4-Oxo-pyridazinone derivatives of [1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for the development of multi-targeted anticancer therapies .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-3-2-11-4(1-8-3)9-10-5(11)7/h1-2H

InChI Key

TXAAIVVVHBWTRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=C(N21)Cl)Br

Origin of Product

United States

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